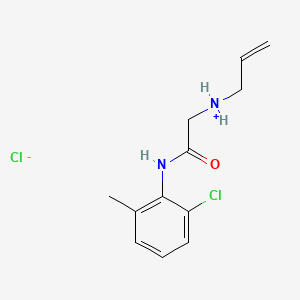
11-Methyltetratriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyltetratriacontane is a hydrocarbon with the molecular formula C35H72. It is a long-chain alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyltetratriacontane typically involves the catalytic hydrogenation of long-chain alkenes or alkynes. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon. The process can be summarized as follows:
Hydrogenation of Alkenes/Alkynes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and hydrogenation processes. These methods allow for the large-scale production of the compound, which can then be purified through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
11-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
-
Oxidation
Reagents: Oxygen or ozone
Conditions: Elevated temperatures
Products: Carbon dioxide and water
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine)
Conditions: UV light or heat
Products: Halogenated alkanes
Common Reagents and Conditions
Oxidation: Requires oxygen or ozone and elevated temperatures.
Substitution: Involves halogens and either UV light or heat to initiate the reaction.
Major Products
Oxidation: Carbon dioxide and water
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
11-Methyltetratriacontane has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, where it functions in chemical communication and species recognition.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes
Mécanisme D'action
The mechanism of action of 11-Methyltetratriacontane in biological systems involves its interaction with the cuticular lipids of insects. It acts as a semiochemical, facilitating communication between individuals of the same species. The molecular targets include receptors on the insect’s antennae, which detect the presence of the hydrocarbon and trigger behavioral responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetratriacontane: Another long-chain alkane with a similar structure but a different position of the methyl group.
Tetratriacontane: A straight-chain alkane with no methyl substitution.
Uniqueness
11-Methyltetratriacontane is unique due to its specific methyl substitution, which influences its physical properties and biological activity. This substitution can affect the compound’s melting point, solubility, and interaction with biological membranes, making it distinct from other long-chain alkanes .
Propriétés
Numéro CAS |
73189-45-4 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
11-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
Clé InChI |
VVIKPIJZNPIDJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


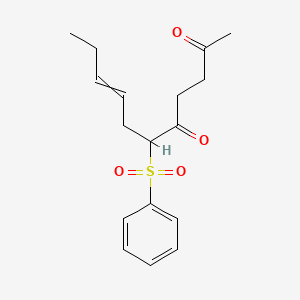



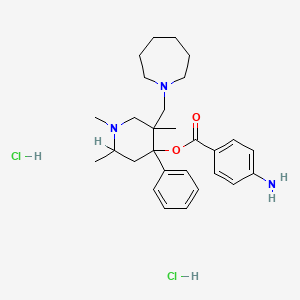

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
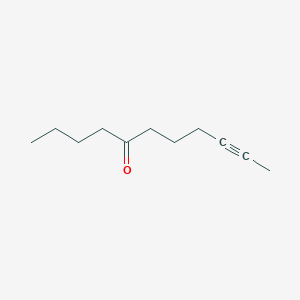
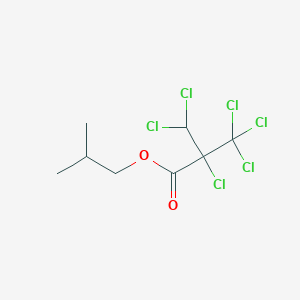

![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
